REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])(C)C[C:4]([CH3:10])=[CH:3]1.[CH:11]12C[CH:14]([CH2:15][CH2:16]1)[CH:13]=[CH:12]2>ClCCl>[CH3:8][CH2:6][CH2:9][C:2](=[O:1])[CH2:3][CH2:4][CH2:10][CH2:15][CH2:16][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
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quartz
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.75 mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
nitrogen bubbler was added, under nitrogen
|
Type
|
ADDITION
|
Details
|
The vessel was filled to its internal volume of 1200 ml
|
Type
|
CUSTOM
|
Details
|
The solution was bubbled with nitrogen for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
irradiated through a Pyrex
|
Type
|
FILTRATION
|
Details
|
filter for 18.5 hours with an Hanovia 450 watt medium pressure mercury arc
|
Duration
|
18.5 h
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled through a 90 cm
|
Type
|
CUSTOM
|
Details
|
Vigreux-column to yield 143.6 g
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(CCCCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |